Cas no 57148-67-1 (3-(2-Bromo-ethyl)-benzoDisoxazole)

3-(2-Bromo-ethyl)-benzoDisoxazole Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-bromoethyl)-1,2-benzoxazole
- AGN-PC-0032L5
- 1,2,5-Thiadiazole-3-carboxylic acid, 4-[(2-aminoethyl)amino]-
- 1,2,5-Thiadiazole-3-carboxylicacid,4-[(2-aminoethyl)amino]-(9CI)
- ACMC-20n6p3
- CTK0G9522
- 3-(2-bromo-ethyl)-benzo[d]isoxazole
- AG-E-00994
- 3-(2-Bromoethyl)benzo[d]isoxazole
- AM804060
- MFCD11900703
- AS-62343
- ODERSCZIMBQSSX-UHFFFAOYSA-N
- CS-0342397
- A924404
- 57148-67-1
- SB37722
- DB-261547
- SCHEMBL8772759
- AKOS022230485
- 3-(2-bromoethyl)-benzisoxazole
- EN300-267516
- 3-(2-Bromo-ethyl)-benzoDisoxazole
-
- MDL: MFCD11900703
- Inchi: InChI=1S/C9H8BrNO/c10-6-5-8-7-3-1-2-4-9(7)12-11-8/h1-4H,5-6H2
- InChI Key: ODERSCZIMBQSSX-UHFFFAOYSA-N
- SMILES: BrCCC1=NOC2=CC=CC=C12
Computed Properties
- Exact Mass: 224.97893g/mol
- Monoisotopic Mass: 224.97893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
- XLogP3: 2.8
3-(2-Bromo-ethyl)-benzoDisoxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B135763-10mg |
3-(2-Bromo-ethyl)-benzo[D]isoxazole |
57148-67-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
eNovation Chemicals LLC | D969444-5g |
3-(2-Bromo-ethyl)-benzo[d]isoxazole |
57148-67-1 | 95% | 5g |
$1565 | 2024-07-28 | |
eNovation Chemicals LLC | D960164-100mg |
3-(2-Bromo-ethyl)-benzo[d]isoxazole |
57148-67-1 | 95% | 100mg |
$195 | 2024-06-06 | |
TRC | B135763-100mg |
3-(2-Bromo-ethyl)-benzo[D]isoxazole |
57148-67-1 | 100mg |
$ 250.00 | 2022-06-07 | ||
abcr | AB455142-1 g |
3-(2-Bromo-ethyl)-benzo[d]isoxazole |
57148-67-1 | 1g |
€653.00 | 2023-06-15 | ||
eNovation Chemicals LLC | D960164-1g |
3-(2-Bromo-ethyl)-benzo[d]isoxazole |
57148-67-1 | 95% | 1g |
$455 | 2024-06-06 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0485-250mg |
3-(2-Bromo-ethyl)-benzo[d]isoxazole |
57148-67-1 | 96% | 250mg |
1382.31CNY | 2021-05-08 | |
Enamine | EN300-267516-0.25g |
3-(2-bromoethyl)-1,2-benzoxazole |
57148-67-1 | 95% | 0.25g |
$173.0 | 2023-09-11 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0485-50mg |
3-(2-Bromo-ethyl)-benzo[d]isoxazole |
57148-67-1 | 96% | 50mg |
1051.57CNY | 2021-05-08 | |
eNovation Chemicals LLC | D969444-250mg |
3-(2-Bromo-ethyl)-benzo[d]isoxazole |
57148-67-1 | 95% | 250mg |
$200 | 2024-07-28 |
3-(2-Bromo-ethyl)-benzoDisoxazole Related Literature
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
Additional information on 3-(2-Bromo-ethyl)-benzoDisoxazole
3-(2-Bromo-ethyl)-benzoDisoxazole: A Comprehensive Overview
3-(2-Bromo-ethyl)-benzoDisoxazole (CAS No. 57148-67-1) is a versatile compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of disoxazole derivatives, which have gained considerable attention due to their unique chemical properties and potential for functionalization. The structure of 3-(2-Bromo-ethyl)-benzoDisoxazole consists of a benzo ring fused with a disoxazole moiety, where the bromoethyl group is attached at the 3-position of the benzene ring. This substitution pattern imparts distinct electronic and steric properties to the molecule, making it a valuable building block in organic synthesis.
Recent studies have highlighted the importance of disoxazole derivatives in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The bromoethyl group in 3-(2-Bromo-ethyl)-benzoDisoxazole serves as a reactive site for further chemical modifications, enabling the synthesis of diverse bioactive compounds. For instance, researchers have explored the use of this compound as a precursor for constructing heterocyclic frameworks with improved pharmacokinetic profiles. These findings underscore its potential in advancing therapeutic interventions.
In addition to its role in pharmaceuticals, 3-(2-Bromo-ethyl)-benzoDisoxazole has also been utilized in agrochemical research. The compound's ability to act as a scaffold for designing herbicides and insecticides has been extensively investigated. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis routes for this compound, reducing its ecological footprint while maintaining its efficacy.
The synthesis of 3-(2-Bromo-ethyl)-benzoDisoxazole typically involves multi-step reactions, including nucleophilic substitutions and cyclizations. Researchers have optimized these processes to achieve higher yields and better purity levels. For example, a study published in 2023 demonstrated a novel approach using microwave-assisted synthesis to expedite the formation of the disoxazole ring system. Such innovations not only enhance the efficiency of production but also pave the way for large-scale manufacturing.
Another area where 3-(2-Bromo-ethyl)-benzoDisoxazole has shown promise is in materials science. Its unique electronic properties make it a candidate for applications in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). Recent research has focused on incorporating this compound into conjugated polymers to improve their charge transport characteristics. These developments highlight its potential in advancing next-generation electronic devices.
Despite its numerous applications, the handling and storage of 3-(2-Bromo-ethyl)-benzoDisoxazole require careful consideration due to its sensitivity to moisture and light. Researchers have recommended storing the compound under inert conditions to prevent degradation. Furthermore, its reactivity towards nucleophiles necessitates controlled reaction conditions during synthetic procedures.
In conclusion, 3-(2-Bromo-ethyl)-benzoDisoxazole (CAS No. 57148-67-1) stands out as a multifaceted compound with wide-ranging applications across various industries. Its role as a key intermediate in organic synthesis, coupled with recent advancements in its synthesis and applications, positions it as an essential component in modern chemical research. As ongoing studies continue to uncover new potentials for this compound, its significance in both academic and industrial settings is expected to grow further.
57148-67-1 (3-(2-Bromo-ethyl)-benzoDisoxazole) Related Products
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 61389-26-2(Lignoceric Acid-d4)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

